molecular formula C18H20N2O3 B267608 N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

Cat. No. B267608
M. Wt: 312.4 g/mol
InChI Key: CJYRJLIDYSZFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-PU, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications.

Mechanism of Action

N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea exerts its biological effects by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. By inhibiting PKC, N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea is a relatively stable compound that can be easily synthesized and purified. It has a high yield, making it a cost-effective compound for laboratory experiments. However, N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has low solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the study of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea. One potential direction is to investigate its application in combination with other chemotherapeutic agents for cancer treatment. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction between 2-(tetrahydro-2-furanylmethoxy)aniline and phenyl isocyanate. The reaction is carried out under mild conditions, and the yield of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea is high. The purity of the compound can be improved through recrystallization methods.

Scientific Research Applications

N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has been studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has also been investigated for its antimicrobial activity against various microorganisms, including bacteria and fungi.

properties

Product Name

N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

1-[2-(oxolan-2-ylmethoxy)phenyl]-3-phenylurea

InChI

InChI=1S/C18H20N2O3/c21-18(19-14-7-2-1-3-8-14)20-16-10-4-5-11-17(16)23-13-15-9-6-12-22-15/h1-5,7-8,10-11,15H,6,9,12-13H2,(H2,19,20,21)

InChI Key

CJYRJLIDYSZFNV-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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